5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-5-7-13(8-6-12)15-11-14(18(23)24)16-17(20-15)21-19(25-16)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNHYOVLUPYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139255 | |
| Record name | 5-(4-Methylphenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852400-01-2 | |
| Record name | 5-(4-Methylphenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methylphenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 353.44 g/mol. Its structure includes a thiazole ring fused with a pyridine ring, substituted with a piperidine group and a 4-methylphenyl moiety. This arrangement suggests potential interactions with various biological targets, particularly as a kinase inhibitor due to the presence of a hinge-binding moiety .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazole ring is known for its role in anticancer drug development, making this compound a candidate for further investigation in oncology .
- Kinase Inhibition : The structural features of the compound suggest it could act as an inhibitor of certain kinases involved in cellular signaling pathways. This potential has been explored through docking studies and enzyme assays, revealing promising inhibitory effects against specific kinases .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease. Further research is warranted to explore these effects specifically for this compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in key metabolic pathways, including those related to cancer progression and neurodegeneration.
- Receptor Interaction : Interaction with specific receptors or ion channels could also mediate some of its biological effects, which aligns with findings from related compounds in the literature .
Case Studies
- In Vitro Studies : A study assessing the cytotoxicity of various thiazole derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that modifications to the piperidine moiety can significantly affect biological activity. For instance, substituents on the piperidine ring have been shown to alter binding affinity to target enzymes and receptors, suggesting a pathway for optimizing therapeutic efficacy through chemical modification .
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | Lacks methyl substitution on phenyl ring | |
| 2-(Piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine | Simplified structure without carboxylic acid | |
| 6-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine | Different position of methyl substitution |
The unique combination of substituents in this compound may enhance its biological activity compared to these similar compounds.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties, particularly as an antagonist or modulator of specific receptors involved in neurological and psychiatric disorders. Its piperidine and thiazole moieties suggest potential interactions with neurotransmitter systems.
Anticancer Activity
Studies have shown that compounds with similar structures can act as anticancer agents. The thiazolo-pyridine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. Investigations into the specific mechanisms of action of this compound could yield valuable insights into its potential as a therapeutic agent against cancer.
Neuroprotective Effects
There is emerging evidence that compounds featuring thiazole and pyridine structures can offer neuroprotective benefits. This compound's ability to cross the blood-brain barrier may enhance its effectiveness in treating neurodegenerative diseases.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of related thiazolo-pyridines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that 5-(4-Methylphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid may share similar properties and warrant further investigation.
Case Study 2: Neuroprotection
Another research initiative focused on the neuroprotective effects of thiazole derivatives demonstrated that these compounds could reduce neuronal apoptosis in models of Alzheimer's disease. The findings suggest that this compound could be explored for its potential to mitigate neurodegeneration.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Impacts
Structural analogs differ primarily in substituents at positions 2 (amine) and 5 (aryl/heteroaryl), as well as functional groups at position 7. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Table 1: Comparative Analysis of Thiazolo[4,5-b]pyridine Derivatives
*Estimated based on structural similarity.
Research Findings and Implications
- Antimicrobial Activity : Analogs like P16 () with spiro-cyclohexane and hexadecyl chains show antibacterial/anticandidal activity, but structural divergence limits direct comparison to the target compound.
- Discontinuation of Target Compound : Likely due to inferior pharmacokinetics (e.g., solubility, metabolic stability) compared to analogs like the morpholine or thienyl derivatives .
- Synthetic Accessibility : The parent scaffold, [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid, is commercially available (), suggesting substitutions are tailored for specific applications.
Q & A
Q. What synthetic methodologies are recommended for constructing the thiazolo[4,5-b]pyridine core in this compound?
The synthesis of the thiazolo[4,5-b]pyridine scaffold typically involves multi-step heterocyclic annulation. A validated approach includes:
- Cyclocondensation : Reacting thiourea derivatives with α,β-unsaturated ketones or nitriles under acidic conditions (e.g., glacial acetic acid in DMF) to form the thiazole ring .
- Spirocyclization : For structurally related compounds, spirothiazolidine intermediates are synthesized via cyclohexane-1,2-diamine precursors, followed by oxidation and functionalization of the pyridine ring .
- Purification : Use column chromatography (e.g., 19:1 PhMe:EtOAc) and confirm purity via NMR and HRMS .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps include:
Q. What solvents and catalysts optimize the coupling of the 4-methylphenyl and piperidin-1-yl moieties?
- Solvents : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution at the pyridine C2/C7 positions.
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-amine linkages .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Receptor-Based ML Models : Train models using agonist/antagonist profiles of structurally similar thiazolo-pyridines (e.g., Drosophila/mouse receptor datasets) to extrapolate binding affinities .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or GPCRs, focusing on the carboxylic acid group’s hydrogen-bonding potential .
- Contradiction Resolution : Cross-validate predictions with wet-lab assays (e.g., SPR or fluorescence polarization) to address discrepancies in receptor-response clusters .
Q. What experimental strategies resolve contradictory antimicrobial activity data in related thiazolo-pyridine derivatives?
- Membrane Disruption Assays : Combine fluorescent probes (e.g., SYTOX Green) with TEM to visualize cell membrane damage, as demonstrated for spirothiazolidine derivatives .
- Proteomic Profiling : Use LC-MS/MS to identify off-target protein interactions that may explain variable MIC values across bacterial strains .
- Synergy Testing : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to clarify potentiating mechanisms .
Q. How can reaction conditions be optimized to suppress byproducts during the piperidin-1-yl substitution?
- Temperature Control : Maintain reactions at 60–80°C to avoid thermal degradation of the thiazole ring.
- Additive Screening : Introduce bases like Et₃N (25 mol%) to neutralize HCl byproducts in SNAr reactions .
- In Situ Monitoring : Use HPLC-DAD to track intermediate formation and adjust stoichiometry dynamically .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers, UV light, and oxidants (H₂O₂), then analyze via:
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
